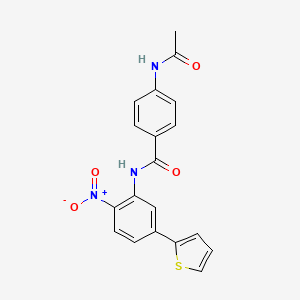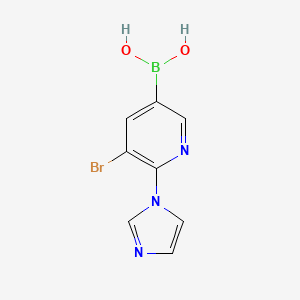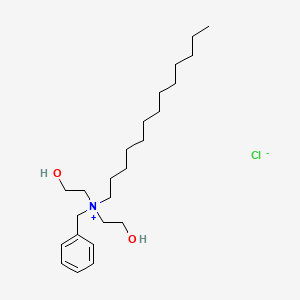
Di(2-hydroxyethyl)benzyltridecylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2-hydroxyethyl)benzyltridecylammonium chloride is a quaternary ammonium compound with the molecular formula C24H44ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(2-hydroxyethyl)benzyltridecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with tridecylamine in the presence of 2-hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of a suitable solvent and a catalyst to facilitate the quaternization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete quaternization, and the product is then purified through filtration and distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Di(2-hydroxyethyl)benzyltridecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to facilitate the substitution of the chloride ion.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Simpler amines and alcohols.
Substitution: Quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
Di(2-hydroxyethyl)benzyltridecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology experiments as a surfactant.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mécanisme D'action
The mechanism of action of Di(2-hydroxyethyl)benzyltridecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning products.
Uniqueness
Di(2-hydroxyethyl)benzyltridecylammonium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications .
Propriétés
Numéro CAS |
102571-38-0 |
|---|---|
Formule moléculaire |
C24H44ClNO2 |
Poids moléculaire |
414.1 g/mol |
Nom IUPAC |
benzyl-bis(2-hydroxyethyl)-tridecylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-18-25(19-21-26,20-22-27)23-24-16-13-12-14-17-24;/h12-14,16-17,26-27H,2-11,15,18-23H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ISTYEXGFGBGMKI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


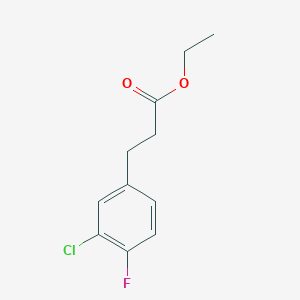


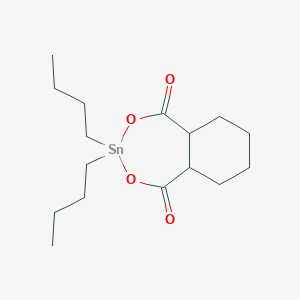
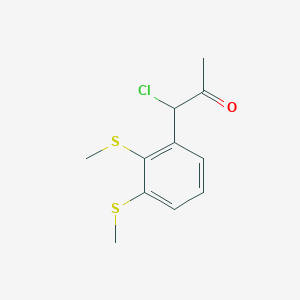
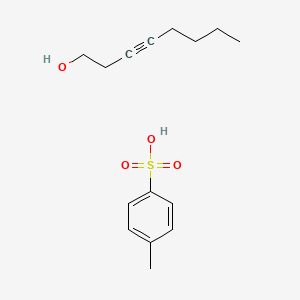
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)



![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
